![molecular formula C12H14ClNO2 B3334186 (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone] CAS No. 444814-24-8](/img/structure/B3334186.png)
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Übersicht
Beschreibung
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone] is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone] including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Mechanisms
The oxazolidinone class, including compounds related to (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone, has been extensively studied for its unique antibacterial properties. These compounds are known for their ability to inhibit protein synthesis by interfering with the formation of the bacterial ribosome complex. This mechanism of action provides a potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). Recent efforts in the field have aimed at developing new oxazolidinone derivatives with improved antibacterial profiles to overcome resistance issues and broaden the spectrum of activity (Poce et al., 2008).
Resistance and Clinical Challenges
Despite the effectiveness of oxazolidinones, the emergence of resistance, particularly among linezolid-resistant Staphylococcus strains, has been documented. The prevalence of linezolid resistance remains low, but the presence of resistant strains poses significant challenges for clinical management. Resistance mechanisms include mutations to the 23S rRNA and the presence of cfr ribosomal methyltransferase, highlighting the need for ongoing surveillance and development of novel oxazolidinones to combat resistant infections (Gu et al., 2013).
New Generations and Potency Enhancements
Research into oxazolidinone-containing hybrids has shown promise in developing new agents with activity against methicillin-resistant Staphylococcus aureus (MRSA). By combining oxazolidinone with other antibacterial pharmacophores, researchers aim to develop compounds that can interact with multiple bacterial targets or mitigate the known side effects associated with current therapies. This approach may lead to novel anti-MRSA agents with enhanced efficacy and safety profiles (Jiang, Liu, & Gao, 2020).
Clinical Applications and Future Directions
Tedizolid phosphate (TR-701), a new oxazolidinone prodrug, exemplifies the advancements in this class, offering enhanced potency against Gram-positive pathogens, including linezolid-resistant strains. Its clinical applications, particularly in skin and soft tissue infections, and the potential for broader indications underscore the importance of oxazolidinones in addressing the challenge of resistant bacterial infections. The ongoing development of oxazolidinones, including (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone and its derivatives, continues to be a critical area of research in the fight against bacterial resistance (Kanafani & Corey, 2012).
Eigenschaften
IUPAC Name |
(4S)-4-(chloromethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(10-5-3-2-4-6-10)14-11(7-13)8-16-12(14)15/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJVMESMFKYWJT-MWLCHTKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(COC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2[C@@H](COC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352525 | |
| Record name | ST031679 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444814-24-8 | |
| Record name | ST031679 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


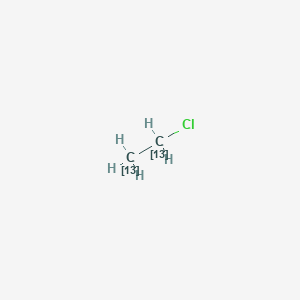



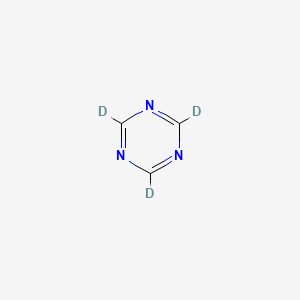
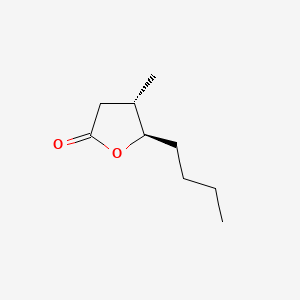
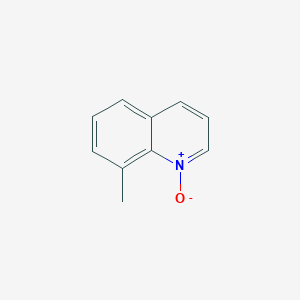
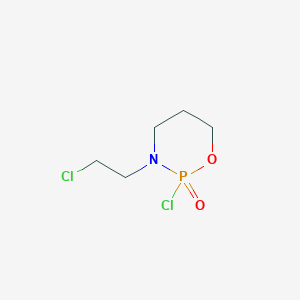
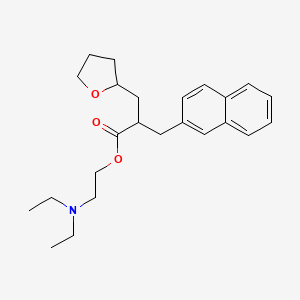


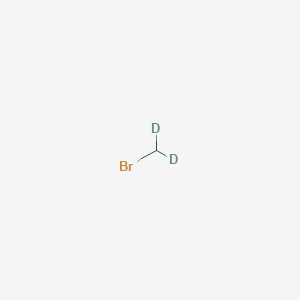

![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)
